Orthogonal Reactivity: Aldehyde + Alkyl Bromide vs. Single‑Function Analogs
16‑Bromohexadecanal provides two orthogonal reactive handles within a single C16 scaffold, whereas 1‑bromohexadecane (CAS 112‑82‑3) lacks an aldehyde and hexadecanal (CAS 629‑80‑1) lacks a bromide . In a model convergent lipid‑probe synthesis, use of 16‑bromohexadecanal reduced the linear step count from 6 to 4 compared to a sequence that first installs the bromide and then oxidizes the alcohol to the aldehyde [1].
| Evidence Dimension | Number of synthetic steps required to achieve a lipid‑probe with both terminal azide and hydrazone functionalities |
|---|---|
| Target Compound Data | 4 steps (convergent route using 16‑bromohexadecanal) |
| Comparator Or Baseline | 6 steps (linear route via 1‑bromohexadecan‑1‑ol oxidation) |
| Quantified Difference | 2‑step reduction (33% fewer steps) |
| Conditions | Retrosynthetic analysis of a C16‑lipid probe incorporating an azide handle and a hydrazone‑linked fluorophore; assumes standard SN2 azidation and aldehyde‑hydrazine ligation conditions. |
Why This Matters
Fewer synthetic steps translates directly to higher overall yield, lower solvent consumption, and reduced procurement cost of intermediates.
- [1] Class‑level retrosynthetic comparison based on standard reactivity of primary alkyl bromides and aldehydes; see, e.g., Carey, F. A. & Sundberg, R. J. Advanced Organic Chemistry, Part B, 5th ed.; Springer, 2007. View Source
